2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(1,1-difluoroethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF2NS/c1-5(7,8)3-2-9-4(6)10-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSVMOPXMYHONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(S1)Br)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785556-50-4 | |
| Record name | 2-bromo-5-(1,1-difluoroethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Bromo 5 1,1 Difluoroethyl 1,3 Thiazole and Its Structural Analogs
Approaches to the 1,3-Thiazole Core with Halogenation
The synthesis of halogenated thiazoles is a critical step in the creation of complex derivatives. This process involves both the initial formation of the thiazole (B1198619) ring and the subsequent or concurrent introduction of a bromine atom.
Cyclization Reactions for Thiazole Ring Formation
The foundational method for creating the 1,3-thiazole scaffold is the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-haloketone and a thioamide. acs.orgyoutube.com This versatile reaction is a cornerstone of thiazole chemistry, allowing for the assembly of the five-membered heterocyclic ring. youtube.com Modifications and alternative approaches have expanded the synthetic toolkit for thiazole formation.
Various cyclization strategies have been developed to produce the thiazole core. For instance, 5-arylthiazoles can be synthesized by reacting N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine. organic-chemistry.org Another approach involves the reaction of α-aminonitriles with agents like carbon disulfide or isothiocyanates to yield 5-aminothiazoles, a method known as the Cook-Heilborn synthesis. pharmaguideline.com Furthermore, copper-catalyzed oxidative processes that utilize simple aldehydes, amines, and elemental sulfur represent a modern and efficient route to thiazole synthesis. nih.gov
These cyclization reactions can be categorized based on their starting materials and reaction mechanisms, as shown in the table below.
| Synthesis Method | Key Reactants | Resulting Thiazole Type | Reference |
| Hantzsch Synthesis | α-Haloketones, Thioamides | Substituted Thiazoles | acs.orgyoutube.com |
| From Diformylaminomethyl Aryl Ketones | Aryl Ketones, P4S10, Et3N | 5-Arylthiazoles | organic-chemistry.org |
| Cook-Heilborn Synthesis | α-Aminonitriles, CS2/Isothiocyanates | 5-Aminothiazoles | pharmaguideline.com |
| Copper-Catalyzed Oxidation | Aldehydes, Amines, Sulfur | Substituted Thiazoles | nih.gov |
| From Oximes | Oximes, Anhydrides, KSCN | Substituted Thiazoles | nih.gov |
Bromination Strategies on Thiazole Scaffolds
Once the thiazole ring is formed, the introduction of a bromine atom is typically achieved through electrophilic substitution. pharmaguideline.com The reactivity of the thiazole ring dictates the position of halogenation, with the C5 position being generally favored for electrophilic attack, especially when an electron-donating group is present at the C2 position. pharmaguideline.com
Several brominating agents and methods are employed to functionalize thiazole scaffolds:
N-Bromosuccinimide (NBS): A common and effective reagent for the α-halogenation of β-keto esters which can then be cyclized to form brominated thiazole precursors. nih.gov It is also used for direct bromination of the thiazole ring. nih.gov
Sandmeyer Bromination: This method is effective for converting amino-thiazole derivatives into their bromo-counterparts, using reagents like tert-butyl nitrite (B80452) and copper(II) bromide. nih.govresearchgate.net
Lithiation and Electrophilic Quench: Direct bromination can be achieved by first lithiating the thiazole ring, followed by the addition of an electrophilic bromine source such as carbon tetrabromide (CBr4). researchgate.net
Decarboxylative Bromination: This strategy allows for the synthesis of brominated thiazoles from thiazole carboxylic acids, providing an alternative route that avoids direct halogenation of the ring. researchgate.net
Introduction of the 1,1-Difluoroethyl Moiety
The incorporation of fluorine-containing groups, such as the 1,1-difluoroethyl moiety, into heterocyclic compounds is of significant interest as it can dramatically alter the molecule's physicochemical and biological properties. numberanalytics.comnih.gov
Utilization of Difluoroethylated Precursors in Thiazole Synthesis
An effective strategy for synthesizing 5-(1,1-difluoroethyl)-1,3-thiazole involves building the heterocyclic ring from precursors that already contain the desired fluoroalkyl group. This approach circumvents the potential difficulties of direct fluoroalkylation on the thiazole ring. The synthesis can proceed through a Hantzsch-type reaction where one of the key starting materials, either the α-haloketone or the thioamide, is functionalized with the 1,1-difluoroethyl group. A similar precursor-based strategy has been successfully applied in the synthesis of other fluorinated heterocycles, such as 5-(fluoroalkyl)isoxazoles, which are formed via cycloaddition reactions using fluoroalkyl-substituted building blocks. nih.gov For example, 5-(1,1-difluoroethyl)isoxazole derivatives have been synthesized through the deoxofluorination of a 5-acetylisoxazole precursor. nih.gov
Fluoroalkylation Techniques for Heterocycles
Direct fluoroalkylation of pre-formed heterocyclic rings is a powerful tool in modern synthetic chemistry. rsc.org These methods offer pathways to novel fluorinated compounds that may be difficult to access through precursor strategies. researchgate.net
Key techniques for introducing fluoroalkyl groups include:
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for the direct C-H difluoromethylation of heterocycles. nih.gov This technique often uses a readily available difluoromethyl source and avoids the need for harsh reagents or pre-functionalization of the heterocyclic substrate. nih.gov
Cycloaddition Reactions: The construction of fluoro-containing heterocycles can be achieved through various cycloaddition reactions. nih.gov The presence of electron-withdrawing fluoroalkyl groups can enhance the reactivity of the components in these reactions. nih.gov
Nucleophilic Fluoroalkylation: The development of novel nucleophilic reagents for introducing fluoroalkyl groups is an ongoing area of research. researchgate.net For instance, shelf-stable phosphonium (B103445) salts have been designed as effective reagents for delivering the 1,1-difluoroethyl group to various molecules. researchgate.net
Three-Component Reactions for Thiazole Derivatization
Three-component reactions offer an efficient and atom-economical approach to constructing complex molecules like substituted thiazoles in a single step. nih.govresearchgate.net These reactions combine three different starting materials to rapidly build molecular diversity. A notable example is the synthesis of thiazoles from enaminoesters, sulfur, and bromodifluoroacetamides or esters. acs.org This method proceeds through the cleavage of two carbon-fluorine bonds and the formation of new carbon-sulfur, carbon-nitrogen, and nitrogen-sulfur bonds, demonstrating high selectivity for thiazole synthesis. organic-chemistry.orgacs.org Another versatile three-component reaction involves the one-pot cyclization of enaminones, cyanamide, and elemental sulfur to produce 2-amino-5-acylthiazoles in good yields. organic-chemistry.org
Strategic Functionalization via Halogen Dance Reactions
The halogen dance reaction (HDR) is a powerful rearrangement process that involves the base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. mdpi.com This thermodynamically driven transformation provides access to isomers that are often difficult to prepare through conventional methods. In the context of thiazole chemistry, the HDR has been effectively utilized to achieve regioselective functionalization. acs.orgmdpi.com
The mechanism of the halogen dance on a thiazole ring, such as in 2-bromothiazole (B21250), is initiated by deprotonation using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperatures. mdpi.com The process can be understood through a series of equilibrium steps:
Initial Deprotonation: The most acidic proton on the thiazole ring is abstracted by the base. In the case of 2-bromothiazole, the C5-proton is the most acidic, leading to the formation of 5-lithio-2-bromothiazole.
Halogen-Metal Exchange Cascade: The initially formed lithiated species can undergo a series of intermolecular halogen-metal exchanges. A lithiated thiazole can act as a halogen acceptor from a molecule of the starting bromothiazole, propagating a chain reaction. mdpi.com
Rearrangement to a Thermodynamically More Stable Intermediate: The reaction proceeds through various lithiated and brominated intermediates, "dancing" the bromine atom across the ring. The driving force is the formation of the most stable organolithium species, where the lithium atom resides at the most acidic position. mdpi.com For instance, a 1,2-migration can occur from a less stable lithiated intermediate to a more stable one. acs.org
Quenching: The final, most stable lithiated intermediate can then be trapped by an electrophile to yield the functionalized product.
This intricate dance of halogen and lithium allows for the isomerization of the initial bromo-substituted thiazole to a different regioisomer. For example, subjecting 2-triisopropylsilyl-5-bromothiazole to halogen dance conditions (LDA at -78 °C) results in its smooth rearrangement to the 4-bromo derivative. This likely proceeds via deprotonation at the 4-position, followed by a 1,2-dance to place the lithium at the more acidic 5-position. acs.org
Table 1: Key Steps in the Halogen Dance Mechanism on Thiazoles
| Step | Description | Key Intermediates |
| Initiation | Deprotonation of the most acidic C-H bond by a strong base (e.g., LDA). | Lithiated Thiazole |
| Propagation | A cascade of intermolecular halogen-lithium exchanges between lithiated species and brominated thiazoles. | Dihalogenated and Di-lithiated Species |
| Isomerization | Rearrangement towards the most thermodynamically stable lithiated intermediate. | Isomeric Lithiated Bromothiazoles |
| Termination | Quenching of the final lithiated species with an electrophile. | Functionalized Thiazole Product |
A key advantage of the halogen dance reaction is the ability to regioselectively introduce a wide range of functional groups by quenching the final lithiated intermediate with an appropriate electrophile. acs.org This strategy transforms a simple bromothiazole into a highly functionalized derivative in a controlled manner.
A notable application is a one-pot, multistep reaction starting from 2-bromothiazole. In this process, 2-bromothiazole is treated with LDA in the presence of a silyl (B83357) chloride (e.g., triisopropylsilyl chloride, TIPSCl) at -78 °C. mdpi.com The reaction sequence is as follows:
The first equivalent of LDA deprotonates the thiazole at the most acidic 5-position, forming 5-lithio-2-bromothiazole.
This intermediate is immediately trapped by the silyl chloride present in the reaction mixture to produce 5-triisopropylsilyl-2-bromothiazole.
A second equivalent of LDA then deprotonates this silylated intermediate at the 4-position.
The resulting 4-lithio-5-triisopropylsilyl-2-bromothiazole undergoes a 1,3-halogen dance, migrating the bromine atom to the 4-position to form 2-lithio-4-bromo-5-triisopropylsilylthiazole.
This final lithiated species can be quenched with an electrophile (e.g., an aldehyde, ketone, or alkyl halide) to introduce a functional group specifically at the C2 position.
This one-pot procedure allows for the synthesis of highly substituted thiazoles that would be challenging to access through other synthetic routes. acs.orgmdpi.com The choice of electrophile determines the final functional group introduced, offering significant synthetic flexibility.
Table 2: Examples of Electrophiles for Trapping Lithiated Thiazoles
| Electrophile Class | Example | Functional Group Introduced |
| Aldehydes | Benzaldehyde | Hydroxymethyl |
| Ketones | Acetone | Hydroxypropyl |
| Alkyl Halides | Methyl Iodide | Methyl |
| Silyl Halides | Trimethylsilyl chloride | Trimethylsilyl |
| Carbon Dioxide | CO₂ | Carboxylic Acid |
Synthetic Accessibility Considerations for 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole
While the halogen dance provides a powerful tool for manipulating substitution patterns on the thiazole ring, the direct synthesis of this compound requires a strategy to introduce the 1,1-difluoroethyl group. A plausible and convergent synthetic route involves the preparation of a key intermediate, 2-bromo-5-acetyl-1,3-thiazole, followed by a deoxofluorination reaction.
The synthesis of the acetyl intermediate can be approached through several methods. One common strategy is the Friedel-Crafts acylation of 2-bromothiazole. However, the electron-deficient nature of the 2-bromothiazole ring can make this transformation challenging. An alternative and often more effective approach involves a halogen-metal exchange followed by acylation. For instance, 2,5-dibromothiazole (B130459) can be selectively lithiated at the 5-position with n-butyllithium, and the resulting organolithium species can be quenched with an acetylating agent like N,N-dimethylacetamide to yield 2-bromo-5-acetyl-1,3-thiazole.
The crucial step to access the target compound is the deoxofluorination of the acetyl group in 2-bromo-5-acetyl-1,3-thiazole. This transformation converts the carbonyl group into a geminal difluoride. Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed for such conversions.
The reaction typically involves treating the ketone with the fluorinating agent, often in an inert solvent like dichloromethane, sometimes with a catalytic amount of a Lewis acid or an alcohol initiator. The electron-withdrawing nature of the 2-bromothiazole ring may influence the reactivity of the acetyl group, potentially requiring optimized reaction conditions (e.g., elevated temperature or longer reaction times) to achieve efficient conversion. The stability of Deoxo-Fluor® at higher temperatures makes it a potentially more suitable reagent than DAST for less reactive substrates.
Table 3: Proposed Synthetic Route for this compound
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Halogen-Metal Exchange & Acylation | 2,5-Dibromothiazole, n-BuLi, N,N-Dimethylacetamide | 2-Bromo-5-acetyl-1,3-thiazole |
| 2 | Deoxofluorination | DAST or Deoxo-Fluor®, CH₂Cl₂ | This compound |
Reactivity and Advanced Transformations of 2 Bromo 5 1,1 Difluoroethyl 1,3 Thiazole
Halogen Atom Reactivity (Bromine at C2 Position)
The bromine atom at the 2-position of the thiazole (B1198619) ring is the most prominent site for initial functionalization. Its electron-deficient nature, a consequence of the electronegativity of the adjacent nitrogen and sulfur atoms in the ring, makes it susceptible to a variety of transformations.
Nucleophilic Substitution Pathways
While direct nucleophilic aromatic substitution (SNAr) on 2-halothiazoles can be challenging, such reactions are known to occur, particularly with soft nucleophiles or under catalytic conditions. For 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole, reactions with various nucleophiles such as thiols, amines, and alkoxides can be envisaged, potentially requiring elevated temperatures or the use of a palladium catalyst to facilitate the substitution. The presence of the electron-withdrawing 1,1-difluoroethyl group at the C5 position is expected to further activate the C2 position towards nucleophilic attack.
Participation in Metal-Halogen Exchange Reactions
A more common and versatile method for functionalizing the C2 position is through metal-halogen exchange. This reaction typically involves treating the bromo-thiazole with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) rsc.org. This process rapidly and cleanly replaces the bromine atom with a lithium atom, generating a highly reactive 2-lithiothiazole intermediate. This intermediate can then be quenched with a wide array of electrophiles to introduce new functional groups at the C2 position. The rate of this exchange generally follows the trend I > Br > Cl harvard.edu.
Table 1: Potential Electrophiles for Quenching of 2-Lithio-5-(1,1-difluoroethyl)-1,3-thiazole
| Electrophile | Resulting Functional Group at C2 |
|---|---|
| Aldehydes/Ketones | Hydroxyalkyl |
| Carbon dioxide (CO₂) | Carboxylic acid |
| Alkyl halides | Alkyl |
| Disulfides | Thioether |
Reactivity of the 1,3-Thiazole Ring System
Beyond the reactivity of the C2-bromo substituent, the thiazole ring itself can participate in reactions, although its aromaticity and the presence of deactivating substituents can influence the outcomes.
Electrophilic Aromatic Substitution Reactions
Thiazoles are generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the heteroatoms. The reaction, when it occurs, typically directs incoming electrophiles to the C5 position, which is the most electron-rich carbon. However, in the case of this compound, the C5 position is already substituted. The bromine at C2 and the 1,1-difluoroethyl group at C5 are both deactivating groups, which would make further electrophilic substitution on the remaining C4-H bond highly challenging and likely require harsh reaction conditions semanticscholar.orgresearchgate.netudayton.educambridge.org. Reactions such as nitration or halogenation at the C4 position are therefore expected to be difficult to achieve.
Lithiation and Subsequent Electrophilic Quenching
In contrast to electrophilic substitution, direct deprotonation (lithiation) of the thiazole ring is a powerful synthetic tool. For 2-bromothiazoles, lithiation can occur at the C5 position using a non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures researchgate.net. This regioselectivity is driven by the directing effect of the sulfur atom and the increased acidity of the C5-proton. The resulting 5-lithio-2-bromothiazole can then be trapped with various electrophiles to introduce functionality at the C5 position while leaving the C2-bromo bond intact for subsequent manipulations. This approach provides a strategic pathway to di-functionalized thiazoles researchgate.net.
Cross-Coupling Reaction Chemistry
Perhaps the most significant and widely exploited reactivity of this compound is its participation in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 2-position serves as an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds.
These reactions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., toluene, dioxane, DMF). A variety of coupling partners can be employed, leading to a diverse array of substituted thiazoles.
Table 2: Overview of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst | Resulting Linkage |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Boronic acids/esters | Pd(PPh₃)₄, PdCl₂(dppf) | C-C (Aryl, Heteroaryl, Vinyl) |
| Heck Coupling | Alkenes | Pd(OAc)₂, PdCl₂(PPh₃)₂ | C-C (Alkenyl) |
| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | C-C (Alkynyl) |
The Suzuki-Miyaura coupling is a robust method for forming biaryl or vinyl-thiazole structures by reacting the bromo-thiazole with an appropriate boronic acid or ester semanticscholar.orgbeilstein-archives.orgrsc.orgtcichemicals.comnih.govnih.gov. The Heck reaction allows for the introduction of alkenyl substituents by coupling with olefins, though it can be sensitive to steric hindrance chemrxiv.orgmdpi.comresearchgate.netmdpi.comrsc.org. The Sonogashira coupling , which pairs the bromo-thiazole with a terminal alkyne, is an efficient route to alkynyl-thiazoles, which are themselves versatile intermediates for further transformations nih.govnih.govsoton.ac.ukrsc.org.
Table 3: Hypothetical Examples of Cross-Coupling Products
| Coupling Partner | Product |
|---|---|
| Phenylboronic acid | 2-Phenyl-5-(1,1-difluoroethyl)-1,3-thiazole |
| Styrene | 2-Styryl-5-(1,1-difluoroethyl)-1,3-thiazole |
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille, Negishi)
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation, and the C2-bromo atom of the thiazole ring is an excellent electrophilic partner for these transformations. The electron-deficient nature of the thiazole ring enhances the reactivity of the C-Br bond towards oxidative addition to a Pd(0) catalyst, the initial step in the catalytic cycles of Suzuki, Stille, and Negishi reactions. researchgate.netwikipedia.orgyoutube.com
Suzuki-Miyaura Coupling: This reaction pairs the bromo-thiazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used due to the stability and low toxicity of the boron reagents. For bromo-heterocycles like 2-bromothiazole (B21250), various catalyst systems have proven effective. While conventional catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are functional, modern systems employing bulky, electron-rich phosphine (B1218219) ligands often provide superior yields and broader substrate scope, especially with challenging substrates. nih.govnih.gov A ligand-free approach has also been developed for sterically hindered 2-arylbenzothiazoles, where the thiazole nitrogen is believed to assist in forming a reactive palladacyclic intermediate. nih.gov
Stille Coupling: The Stille reaction utilizes an organotin reagent as the nucleophilic partner. This method is known for its tolerance of a wide variety of functional groups and the fact that the reaction conditions are generally neutral and anhydrous. The mechanism, like other palladium-catalyzed couplings, proceeds through oxidative addition, transmetalation, and reductive elimination steps. researchgate.net
Negishi Coupling: In the Negishi coupling, a pre-formed organozinc reagent is used. wikipedia.org Organozinc compounds are more reactive than their boron or tin counterparts, which can allow for reactions to proceed under milder conditions or with less reactive electrophiles. youtube.comwikipedia.org This increased reactivity, however, comes at the cost of lower functional group tolerance and sensitivity to air and moisture. wikipedia.org The reaction is highly effective for creating C-C bonds between sp², sp³, and sp hybridized carbons. wikipedia.org
| Coupling Reaction | Catalyst System | Base | Solvent | Typical Yields | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | Good to Excellent | nih.govorganic-chemistry.org |
| Suzuki-Miyaura | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | High | nih.gov |
| Stille | Pd(PPh₃)₄ | None | Toluene or THF | Moderate to High | researchgate.net |
| Negishi | Pd(PPh₃)₄ or Ni(acac)₂ | None | THF or DMF | Good to Excellent | wikipedia.org |
Other Transition Metal-Mediated Coupling Reactions
Beyond the workhorses of Suzuki, Stille, and Negishi, the C2-bromo functionality is amenable to a range of other important coupling reactions.
Heck Coupling: This reaction forms a substituted alkene by coupling the bromo-thiazole with an alkene under palladium catalysis.
Sonogashira Coupling: This powerful method forges a C(sp²)-C(sp) bond between the bromo-thiazole and a terminal alkyne. It is typically co-catalyzed by palladium and copper complexes.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, coupling the bromo-thiazole with a primary or secondary amine. This is a crucial transformation for the synthesis of many biologically active molecules.
Copper-Catalyzed Reactions: Copper catalysts can also be employed for various cross-coupling reactions, sometimes offering different reactivity or selectivity compared to palladium. This includes C-N, C-O, and C-S bond formation.
Transformations Involving the 1,1-Difluoroethyl Group
The 1,1-difluoroethyl group is generally stable, but its unique electronic properties can be harnessed for specific transformations, particularly through radical pathways.
Reactivity as a Difluoromethylene Radical Source
While the C-F bond is exceptionally strong, modern synthetic methods, particularly photoredox catalysis, have enabled the generation of fluoroalkyl radicals from various precursors. nih.govacs.org Reagents bearing sulfoximine (B86345) and sulfone moieties attached to a difluoromethyl group have been shown to act as sources for (phenylsulfonyl)difluoromethyl radicals under photoredox conditions. sioc.ac.cn Similarly, visible-light-mediated radical defluorinative alkylation of trifluoromethyl-substituted alkenes provides access to gem-difluoroalkenes, demonstrating the feasibility of manipulating C-F bonds via radical intermediates. nih.gov
For this compound, direct generation of a radical from the 1,1-difluoroethyl group would likely require activation of an adjacent C-H bond or a more complex fragmentation pathway. The acidity of the CF₂H proton in a difluoromethyl group makes it a potential site for hydrogen bonding, but the analogous C-H bond in the 1,1-difluoroethyl group is less activated. rsc.orgnih.gov Therefore, reactivity as a radical source is more likely to be designed into the molecule through strategic derivatization rather than being an inherent property of the parent compound.
Halogen Exchange Reactions (e.g., Bromine-Fluorine Exchange)
The conversion of an aryl bromide to an aryl fluoride (B91410) is a challenging transformation due to the strength of the resulting C-F bond and the difficulty of C-F reductive elimination from a metal center. nih.gov However, significant progress has been made in palladium-catalyzed nucleophilic fluorination. These methods convert unactivated (hetero)aryl bromides into their corresponding fluorides. nih.govacs.orgmit.edu
Successful protocols often utilize a palladium catalyst with specialized bulky biarylphosphine ligands (e.g., AdBrettPhos) and a combination of fluoride sources, such as silver(I) fluoride (AgF) with potassium fluoride (KF). nih.govacs.orgnih.gov The bromophilic Ag(I) cation is thought to drive the transmetalation step by the irreversible formation of AgBr. acs.org This methodology has been shown to be effective for a broad scope of substrates, including nitrogen-containing heteroaryl bromides. nih.govfigshare.com
| Catalyst System | Fluoride Source | Solvent | Key Feature | Reference |
|---|---|---|---|---|
| Pd precatalyst with AdBrettPhos ligand | AgF / KF | Cyclohexane or Toluene | Effective for unactivated and heteroaryl bromides. | nih.govnih.gov |
| Copper(I) catalyst with pyridyl directing group | AgF | Not specified | Requires a directing group for success. | acs.org |
Pathways of Oxidation and Reduction for the Compound
The thiazole ring possesses both nitrogen and sulfur heteroatoms, which can act as sites for oxidation. Conversely, the electron-deficient nature of the ring and the presence of a bromine atom make it susceptible to reductive processes.
Oxidation: The thiazole ring is generally resistant to strong oxidizing agents but can be selectively oxidized under controlled conditions. slideshare.net The sulfur atom can be oxidized to a sulfoxide (B87167) and further to a sulfone. The ring nitrogen can also be oxidized to form an aromatic thiazole N-oxide, using reagents such as mCPBA or hypofluorous acid. wikipedia.org Metabolic studies on thiazole-containing drugs have revealed that cytochrome P450 enzymes can catalyze oxidation, leading to epoxidation across the C4=C5 double bond, S-oxidation, and in some cases, subsequent ring-opening to form aldehyde metabolites. nih.govfz-juelich.de Gas-phase oxidation by hydroxyl radicals can also occur, attacking both the heterocyclic and benzene rings in benzothiazole (B30560) derivatives. nih.gov
Reduction: The this compound moiety is susceptible to reduction via dissociative electron attachment (DEA). Studies on the related compound 2-bromo-5-nitrothiazole (B146120) show that it can capture low-energy electrons (near 0 eV) with a high cross-section. researchgate.net This process leads to the formation of a transient negative ion, which can then fragment. The primary dissociation pathway is the cleavage of the weak C-Br bond to release a bromide anion (Br⁻). Other observed pathways include the loss of neutral radicals, which can be accompanied by the opening of the thiazole ring due to the relative weakness of the C-S bond. researchgate.net
Cyclization and Condensation Reactions for Building Complex Chemical Scaffolds
2-Bromothiazole and its derivatives are valuable building blocks for constructing more complex, fused heterocyclic systems. sigmaaldrich.com While the compound itself can be formed via cyclocondensation reactions, its true utility lies in its use as a scaffold for subsequent annulation reactions.
For instance, after converting the bromo group to an amino group, the resulting 2-aminothiazole (B372263) can undergo heterocyclization with α-haloketones in a variation of the Hantzsch synthesis to form fused imidazo[2,1-b]thiazole (B1210989) systems. mdpi.com Domino alkylation-cyclization reactions of thioureas with propargyl bromides provide another route to fused thiazole systems, such as 5H-thiazolo[3,2-a]pyrimidin-5-ones. organic-chemistry.org Furthermore, 2-bromothiazole itself can be lithiated and used as a nucleophile in reactions that form key intermediates for the synthesis of fused pyrrolo[3,2-d:4,5-d′]bisthiazoles. sigmaaldrich.comresearchgate.net These strategies demonstrate how the this compound core can be elaborated into diverse and structurally complex chemical scaffolds of interest in materials science and medicinal chemistry. nih.govindexcopernicus.commdpi.comnih.gov
Table of Mentioned Compounds
| Compound Name | Role / Mention |
|---|---|
| This compound | Subject of the article |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst for cross-coupling |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | Palladium source for catalysis |
| Tri-tert-butylphosphine [P(t-Bu)₃] | Ligand for palladium catalyst |
| Palladium(II) acetate (B1210297) [Pd(OAc)₂] | Palladium source for catalysis |
| XPhos | Ligand for palladium catalyst |
| Potassium Phosphate (K₃PO₄) | Base in Suzuki coupling |
| Nickel(II) acetylacetonate (B107027) [Ni(acac)₂] | Catalyst for Negishi coupling |
| AdBrettPhos | Ligand for palladium-catalyzed fluorination |
| Silver(I) Fluoride (AgF) | Fluoride source in halogen exchange |
| Potassium Fluoride (KF) | Fluoride source in halogen exchange |
| meta-Chloroperoxybenzoic acid (mCPBA) | Oxidizing agent |
| 2-bromo-5-nitrothiazole | Analog for reduction studies |
| 2-aminothiazole | Intermediate for cyclization reactions |
| imidazo[2,1-b]thiazole | Fused heterocyclic product |
| 5H-thiazolo[3,2-a]pyrimidin-5-one | Fused heterocyclic product |
| pyrrolo[3,2-d:4,5-d′]bisthiazole | Fused heterocyclic product |
Applications of 2 Bromo 5 1,1 Difluoroethyl 1,3 Thiazole in Specialized Organic Synthesis
Role as a Versatile Building Block for Diverse Heterocyclic Libraries
The structure of 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole is strategically designed for versatility in synthetic chemistry. The bromine atom at the 2-position of the thiazole (B1198619) ring is a key functional handle, enabling a wide array of cross-coupling reactions. This reactivity allows for the systematic introduction of various substituents and the extension of the molecular framework, making it an ideal starting point for generating libraries of diverse heterocyclic compounds.
Researchers have utilized bromo-thiazole precursors in Hantzsch-type reactions to synthesize novel series of fluorophenyl-based thiazoles. nih.gov In a typical procedure, a bromo-acetophenone derivative is condensed with a thiosemicarbazone to yield substituted hydrazinyl-thiazoles. nih.govacs.org This methodology highlights how the bromo-heterocycle acts as a foundational electrophile for building more complex thiazole-containing systems. Furthermore, the reactivity of α-bromoketone derivatives of thiazoles has been exploited to react with heterocyclic amines and thiosemicarbazones, leading to the creation of molecules containing di-, tri-, and even tetrathiazole moieties. nih.govmdpi.com This capacity to forge new carbon-carbon and carbon-heteroatom bonds is fundamental to its role in combinatorial chemistry and the exploration of new chemical space.
Utility in the Construction of Fluorinated Bioactive Molecules
The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties. frontiersin.org The 1,1-difluoroethyl group on the thiazole ring is a stable bioisostere for other chemical groups, offering specific steric and electronic properties. This moiety, combined with the adaptable thiazole core, makes the compound a valuable precursor for developing novel fluorinated bioactive molecules. iajpr.com
The strategic introduction of fluorine into heterocyclic scaffolds like thiazole is guided by several key principles aimed at optimizing drug-like properties. acs.org Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly alter a molecule's physicochemical profile. acs.org
Key design principles include:
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Incorporating gem-difluoro groups can block metabolically labile sites, thereby increasing the half-life of a drug. mdpi.com
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and improve bioavailability. acs.org
Binding Affinity: The electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups (pKa), influencing hydrogen bonding and other non-covalent interactions with biological targets. acs.org This can lead to improved binding affinity and selectivity.
Conformational Control: The steric bulk and electronic properties of fluorine atoms can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more precisely into a target's active site. acs.org
The thiazole ring itself is a "privileged scaffold," frequently found in biologically active compounds due to its ability to engage in various intermolecular interactions. nih.govnih.gov Combining this proven scaffold with the benefits of fluorination provides a powerful strategy for modern drug discovery.
The fluorinated thiazole motif is a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors and antiviral agents. nih.govrsc.org Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them prime drug targets. rsc.orgnih.gov Thiazole derivatives have demonstrated a high potential for interacting with different protein kinases, and the addition of fluorine can enhance this activity. rsc.org For instance, research into related compounds has shown that 2-bromo-4-(1,1-difluoroethyl)-5-methyl-1,3-thiazole (B6234353) exhibits potent inhibitory activity against Protein Kinase B (PKB), a key enzyme in cell survival and proliferation pathways, and also shows antiviral effects against the influenza virus. smolecule.com
In the realm of antiviral research, thiazole-based compounds have been designed as inhibitors for critical viral enzymes. Notably, analogs derived from N-(substituted-thiazol-2-yl)cinnamamide have been synthesized and evaluated as potent inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), a crucial enzyme for viral replication. nih.gov The synthesis of these complex molecules often relies on precursors like bromo-thiazoles to build the final structure, demonstrating the utility of such building blocks in addressing urgent medical needs. nih.gov
Potential in Materials Science Research (e.g., Electronic Materials)
Beyond pharmaceuticals, the electronic properties of the this compound scaffold suggest potential applications in materials science. The thiazole ring is an electron-deficient system, a desirable characteristic for n-type organic semiconductors. rsc.org Fused thiazole systems, such as thiazolo[5,4-d]thiazole, are particularly promising building blocks for plastic electronics due to their high oxidative stability, rigid planar structure, and ability to facilitate efficient intermolecular π–π stacking. rsc.org
The bromine atom on the thiazole ring serves as a convenient site for synthetic elaboration, allowing for the construction of extended, conjugated polymer systems through cross-coupling reactions. Similarly, bromo-derivatives of benzofused thiadiazoles are known to be important precursors for creating dyes used in photovoltaic materials like dye-sensitized solar cells (DSSCs). mdpi.com The combination of an electron-deficient, fluorinated heterocyclic core with the capacity for polymerization makes this compound and its derivatives attractive candidates for research into novel organic electronic materials.
Contributions to Radiopharmaceutical Precursor Synthesis
A significant and highly specialized application of bromo-thiazole derivatives is in the synthesis of precursors for radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging. nih.gov PET is a powerful molecular imaging technique that requires radiotracers labeled with a positron-emitting isotope, such as fluorine-18 (B77423) ([¹⁸F]). nih.gov
The 2-bromo-thiazole moiety is an excellent precursor for nucleophilic radiofluorination. The bromine atom can be readily displaced by cyclotron-produced [¹⁸F]fluoride ion to generate the corresponding [¹⁸F]2-fluoro-1,3-thiazole derivative. nih.gov This reaction provides an efficient method for incorporating the fluorine-18 radioisotope into complex molecules, creating novel PET tracers for clinical research and diagnosis. nih.gov The development of such tracers is critical for studying diseases and evaluating the efficacy of new drugs in vivo. nih.gov
Research has established optimal conditions for this radiofluoridation reaction, demonstrating its feasibility and efficiency.
| Precursor | Solvent | Temperature (°C) | Time (min) | Heating Method | Radiochemical Yield (RCY) |
|---|---|---|---|---|---|
| 2-Bromo-1,3-thiazole analog | DMSO | 150 | 30 | Conventional | 35% |
| 2-Bromo-1,3-thiazole analog | DMSO | 150 | 10 | Microwave (90 W) | 47% |
| 2-Bromo-1,3-thiazole analog | Acetonitrile | 80 | 30 | Conventional | 19% |
| 2-Bromo-1,3-thiazole analog | Acetonitrile | 150 | 30 | Conventional | 19% |
Theoretical and Computational Investigations of 2 Bromo 5 1,1 Difluoroethyl 1,3 Thiazole
Electronic Structure and Quantum Mechanical Analysis
Quantum mechanical calculations are fundamental to understanding the electronic characteristics and stability of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. It is often employed to predict the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. For 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole, DFT calculations, likely using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find its most stable conformation. nih.gov
The output of such a study would include key geometric parameters. While specific values for this compound are not present in the searched literature, a representative data table is shown below to illustrate the expected output.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C2-Br | ~1.85 Å |
| Bond Length | C5-C(ethyl) | ~1.50 Å |
| Bond Length | C(ethyl)-F | ~1.38 Å |
| Bond Angle | Br-C2-N3 | ~125° |
| Bond Angle | C4-C5-C(ethyl) | ~128° |
| Dihedral Angle | S1-C2-N3-C4 | ~0° (planar ring) |
Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the type of data obtained from DFT calculations.
Frequency calculations are also a standard part of this analysis. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure is a true energy minimum, indicating its stability.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For this compound, the electron-withdrawing nature of the bromine and difluoroethyl groups would be expected to influence the energies of these orbitals. Computational studies on similar molecules like 2-bromo-5-nitrothiazole (B146120) have calculated these values to predict reactivity. nih.gov
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -7.0 to -6.5 |
| LUMO Energy | -1.5 to -1.0 |
| HOMO-LUMO Gap (ΔE) | 5.0 to 5.5 |
Note: The values in this table are hypothetical and for illustrative purposes only, based on typical ranges for similar heterocyclic compounds.
Analysis of the spatial distribution of the HOMO and LUMO would reveal the most likely sites for electrophilic and nucleophilic attack, respectively.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out potential reaction pathways and understanding the underlying mechanisms, such as dissociation and electron attachment, which are critical for applications in fields like radiosensitization.
Theoretical calculations can explore the bond dissociation energies (BDEs) within this compound to predict which bonds are most likely to break under certain conditions. For instance, the C-Br bond is often a weak point in such molecules. Quantum chemical calculations can map the potential energy surface for the dissociation of the bromine atom, identifying the transition state and calculating the activation energy for this process.
Studies on related compounds like 2-bromo-5-nitrothiazole have explored various dissociation pathways upon electron attachment, including the cleavage of the C-Br bond and even the opening of the thiazole (B1198619) ring due to the weakness of the C-S bond. researchgate.netaip.org Similar pathways would be investigated for the title compound to understand its degradation mechanisms.
Dissociative electron attachment (DEA) is a process where a molecule captures a low-energy electron to form a transient negative ion, which then fragments. This is particularly relevant for halogenated compounds. Computational studies can predict the cross-sections for electron attachment at various electron energies. nih.gov
For this compound, it is expected that the molecule would be susceptible to degradation by low-energy electrons, similar to other brominated thiazole derivatives. aip.orgresearchgate.net Theoretical models would aim to identify the resonant energies at which electron capture is most efficient and to predict the resulting anionic fragments. The primary fragments would likely include the bromide anion (Br⁻) and the remaining thiazole radical.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR)
Computational chemistry can accurately predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict the chemical shifts of ¹H, ¹³C, and other active nuclei like ¹⁹F. github.io For this compound, such calculations would provide theoretical chemical shifts for the protons and carbons in the molecule, including the distinct signals from the difluoroethyl group. These predicted values, when compared to experimental data, can confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally. This theoretical infrared (IR) spectrum is a powerful tool for assigning the absorption bands observed in an experimental IR spectrum. researchgate.net The calculations would identify the characteristic vibrational modes of the thiazole ring, as well as the stretching and bending modes associated with the C-Br, C-F, and C-H bonds.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|---|
| Thiazole Ring | C=N Stretch | ~1600-1550 |
| Thiazole Ring | C-S Stretch | ~900-850 |
| C-Br | Stretch | ~600-500 |
| C-F | Stretch | ~1100-1000 |
Note: The values in this table are hypothetical and represent typical ranges for the specified bonds.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
A comprehensive understanding of the solid-state properties of a chemical compound relies on the detailed analysis of its crystal structure and the non-covalent interactions that govern its molecular packing. Techniques such as Hirshfeld surface analysis are instrumental in elucidating these intermolecular forces.
However, a thorough review of publicly available scientific literature and crystallographic databases reveals a notable absence of experimental or theoretical studies on the crystal structure and intermolecular interactions of this compound. Consequently, detailed research findings, including data tables derived from Hirshfeld surface analysis for this specific compound, are not available at this time.
While computational studies and crystal structure analyses have been conducted on various other thiazole derivatives, the strict focus of this article on this compound prevents the inclusion of data from related but distinct molecules. The unique combination of a bromo substituent at the 2-position and a 1,1-difluoroethyl group at the 5-position of the thiazole ring is expected to result in a distinct pattern of intermolecular interactions, which can only be accurately described through specific experimental crystallographic data or dedicated computational modeling of this compound. Such studies would be necessary to generate the detailed analysis and data tables requested for this section.
Future Directions and Emerging Research Trajectories for 2 Bromo 5 1,1 Difluoroethyl 1,3 Thiazole
Exploration of Novel Synthetic Methodologies
The development of efficient and sustainable synthetic routes to 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole and its derivatives is a primary area for future research. While classical methods for thiazole (B1198619) synthesis, such as the Hantzsch thiazole synthesis, provide a foundational approach, emerging methodologies could offer significant improvements in terms of yield, selectivity, and environmental impact. bepls.com
Future investigations are anticipated to focus on several key areas:
Flow Chemistry and Microreactor Technology: The use of continuous flow reactors could enable precise control over reaction parameters, leading to higher yields and purity of this compound. This technology can also facilitate safer handling of potentially hazardous reagents and intermediates.
Green Chemistry Approaches: Research into greener synthetic pathways is crucial. This includes the use of environmentally benign solvents, catalyst-free reactions, and microwave-assisted synthesis to reduce energy consumption and waste generation. bepls.com The development of one-pot multicomponent reactions, for instance, could streamline the synthesis process significantly. bepls.com
Late-Stage Fluorination Techniques: While the target molecule already contains a difluoroethyl group, the development of novel late-stage fluorination methods could be applied to more complex derivatives. This would allow for the strategic introduction of fluorine atoms in the final steps of a synthetic sequence, providing rapid access to a library of fluorinated analogues for structure-activity relationship studies.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Research Focus |
|---|---|---|
| Flow Chemistry | Improved safety, higher yields, precise control | Optimization of reactor design and reaction conditions |
| Green Chemistry | Reduced environmental impact, sustainability | Use of green solvents, catalysts, and energy sources |
| Late-Stage Fluorination | Rapid access to fluorinated derivatives | Development of selective fluorinating agents |
Development of Expanded Reactivity Profiles
The bromine atom at the 2-position of the thiazole ring is a key functional handle for a wide array of chemical transformations. Future research will undoubtedly focus on expanding the known reactivity of this compound, particularly through the application of modern cross-coupling reactions.
The development of a robust portfolio of cross-coupling reactions from this starting material will be a major research thrust. researchgate.netbeilstein-archives.org This includes well-established methods and emerging technologies:
Suzuki-Miyaura Coupling: This reaction would enable the introduction of a wide range of aryl and heteroaryl substituents at the 2-position, creating a library of novel biaryl and hetero-biaryl compounds.
Sonogashira Coupling: The formation of carbon-carbon triple bonds through Sonogashira coupling would provide access to alkynyl-substituted thiazoles, which are valuable precursors for more complex molecular architectures and can be used in "click" chemistry applications. beilstein-archives.org
Buchwald-Hartwig Amination: This powerful method would allow for the synthesis of 2-amino-thiazole derivatives, a common motif in many biologically active molecules.
Photoredox Catalysis: The use of visible light-mediated photoredox catalysis could open up new avenues for the functionalization of the thiazole ring under mild reaction conditions, potentially allowing for transformations that are not accessible through traditional thermal methods.
Table 2: Potential Cross-Coupling Reactions and Their Applications
| Reaction | Coupling Partner | Potential Product Class | Potential Applications |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acids/esters | Aryl/heteroaryl thiazoles | Medicinal chemistry, materials science |
| Sonogashira | Terminal alkynes | Alkynyl thiazoles | Organic synthesis, bioconjugation |
| Buchwald-Hartwig | Amines | Amino thiazoles | Pharmaceuticals, agrochemicals |
| Heck | Alkenes | Alkenyl thiazoles | Polymer chemistry, materials science |
Investigation into Advanced Applications Beyond Current Scope
The unique structural features of this compound, particularly the presence of the difluoroethyl group, suggest a range of advanced applications that are yet to be explored. The introduction of fluorine can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov
Emerging research trajectories for this compound are likely to venture into the following areas:
Medicinal Chemistry: The thiazole scaffold is a well-established privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. bohrium.comnih.gov The difluoroethyl group can act as a bioisostere for other functional groups, potentially improving the pharmacokinetic profile of drug candidates. mdpi.com Future research could focus on synthesizing derivatives of this compound and evaluating their activity against a range of biological targets, including kinases, proteases, and G-protein coupled receptors. The fluorinated moiety could be particularly beneficial in the development of new agrochemicals and pharmaceuticals. acs.org
Materials Science: Fluorinated organic molecules are of growing interest in materials science due to their unique electronic and optical properties. Derivatives of this compound could be investigated as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of fluorine can influence the energy levels of the frontier molecular orbitals and the intermolecular packing of the molecules in the solid state, which are critical parameters for device performance.
Chemical Probes and Sensors: The thiazole nucleus can be incorporated into fluorescent dyes. lifechemicals.com By functionalizing the 2-position of this compound with fluorogenic or chromogenic moieties, novel chemical probes and sensors could be developed for the detection of biologically or environmentally important analytes. The fluorine atoms could enhance the photostability and quantum yield of such probes.
Table 3: Potential Advanced Applications
| Field | Potential Application | Key Role of the Compound's Structure |
|---|---|---|
| Medicinal Chemistry | Novel drug candidates, agrochemicals | Thiazole scaffold, metabolic stability from CF2 group |
| Materials Science | Organic electronics (OLEDs, OPVs, OFETs) | Tunable electronic properties due to fluorine |
| Chemical Biology | Fluorescent probes and sensors | Core scaffold for fluorophores, enhanced photophysics |
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-5-(1,1-difluoroethyl)-1,3-thiazole?
The synthesis typically involves bromination of a pre-functionalized thiazole precursor. For example, bromination of 5-(1,1-difluoroethyl)-1,3-thiazole using reagents like CuBr or N-bromosuccinimide under reflux in acetonitrile or DMF is a standard approach . Cyclization reactions using α-bromo ketones or esters with thiourea derivatives may also yield the thiazole core, followed by difluoroethyl group introduction via nucleophilic substitution .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR : H and C NMR to confirm substitution patterns and difluoroethyl group integration (e.g., splitting patterns for CFCH at δ ~1.5–2.5 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (calc. ~223.02 g/mol for CHBrFNS).
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related bromothiazole derivatives .
Advanced Synthetic Optimization
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization involves:
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance bromination efficiency .
- Catalysts : Copper catalysts (e.g., CuBr) improve regioselectivity in thiazole bromination .
- Temperature Control : Reflux (80–100°C) ensures complete reaction while avoiding decomposition .
Yield tracking via HPLC and purification by silica gel chromatography (hexane/ethyl acetate gradients) are recommended .
Q. What strategies enable selective functionalization of the bromine atom?
The bromine at C2 is highly reactive in cross-coupling reactions. For Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh)) with aryl/boronic acids in THF/HO at 60°C . For nucleophilic substitutions (e.g., with amines), employ KCO in DMF at 50°C .
Reactivity and Mechanistic Studies
Q. How does the difluoroethyl group influence electronic properties?
The electron-withdrawing CFCH group decreases electron density on the thiazole ring, enhancing electrophilic substitution at C5 and stabilizing intermediates in cross-coupling reactions. Computational studies (DFT) can quantify this effect .
Q. What are the competing pathways in bromine substitution reactions?
Competing mechanisms include:
- SAr (Aromatic Nucleophilic Substitution) : Favored under basic conditions with strong nucleophiles (e.g., amines).
- Radical Pathways : Initiated by light or radical starters (e.g., AIBN), leading to undesired byproducts.
Mechanistic probes (e.g., kinetic isotope effects) and LC-MS monitoring are essential to delineate pathways .
Biological Activity and Screening
Q. What in vitro assays are suitable for initial bioactivity screening?
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram+/Gram– bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, leveraging the thiazole’s affinity for ATP-binding pockets .
Q. How can structure-activity relationships (SAR) be explored?
- Analog Synthesis : Replace Br with other halogens or substituents (e.g., methyl, phenyl) .
- Fluorine Scanning : Modify the difluoroethyl group to monofluoro or trifluoro variants to assess hydrophobicity/activity links .
Data Contradictions and Resolution
Q. How to address discrepancies in reported biological activities?
Conflicting data often arise from assay variability (e.g., cell line specificity) or impurities. Solutions include:
Q. What computational tools aid in resolving mechanistic ambiguities?
- Molecular Docking (AutoDock, Schrödinger) : Predict binding modes to biological targets.
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over time .
Advanced Applications in Drug Development
Q. How is this compound utilized in PROTAC design?
The bromine serves as a handle for conjugation to E3 ligase ligands (e.g., thalidomide analogs), enabling targeted protein degradation. Optimize linker length/spacing for cellular permeability .
Q. What isotopic labeling strategies are feasible for metabolic studies?
- F Labeling : Replace difluoroethyl group with F-ethyl for PET imaging .
- Stable Isotopes (H, C) : Synthesize via deuterated solvents or C-enriched precursors for tracer studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
